1-(4-Methoxy-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
Description
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-12-11-14(24-3)7-8-15(12)20-17(23)21-18(9-5-4-6-10-18)16-19-13(2)22-25-16/h7-8,11H,4-6,9-10H2,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVECXFFINFHKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxy-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxy group, a cyclohexyl moiety, and an oxadiazole ring, which are known to enhance biological activity through various mechanisms. The molecular formula is , with a molecular weight of approximately 314.39 g/mol.
The biological activity of 1-(4-Methoxy-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is primarily attributed to its ability to inhibit certain biological pathways involved in cancer cell proliferation and survival. The oxadiazole ring is known for its anticancer properties, acting through multiple mechanisms:
- Inhibition of Carbonic Anhydrases : Studies have shown that derivatives of oxadiazoles can selectively inhibit carbonic anhydrases (CAs), enzymes that play a crucial role in tumor growth and metastasis. For instance, some compounds exhibit nanomolar inhibition against CA IX, a target in cancer therapy .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in various cancer cell lines. This is vital for reducing tumor growth and enhancing the effectiveness of existing treatments .
Biological Activity Data
Recent studies have evaluated the efficacy of this compound against various cancer cell lines. Below is a summary table illustrating its antiproliferative activity:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| T-47D (Breast Cancer) | 0.67 | 90.47 |
| SK-MEL-5 (Melanoma) | 0.80 | 84.32 |
| HCT-116 (Colon Cancer) | 0.87 | 81.58 |
| MDA-MB-468 (Breast Cancer) | 0.75 | 84.83 |
These results indicate that the compound exhibits potent antiproliferative activity across multiple cancer types .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on Breast Cancer : In vitro studies demonstrated that treatment with the compound resulted in significant growth inhibition of T-47D cells, with an IC50 value indicating high potency compared to standard chemotherapeutics.
- Melanoma Treatment : A comparative analysis against established melanoma treatments showed that this compound could reduce cell viability more effectively than some current therapies .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(4-Methoxy-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea as an anticancer agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant inhibitory effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of pancreatic ductal adenocarcinoma (PANC-1) cells with growth inhibition rates exceeding 80% in a dose-dependent manner .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been investigated. It is suggested that the oxadiazole derivative can inhibit specific pathways associated with inflammation, potentially through the modulation of cytokine levels such as tumor necrosis factor (TNF) and interleukin (IL)-17 . This makes it a candidate for further research in treating inflammatory diseases.
Enzyme Inhibition
Another significant application lies in enzyme inhibition. The compound has been evaluated for its ability to inhibit carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases. Certain oxadiazole derivatives demonstrated selective inhibition at nanomolar concentrations against specific isoforms like hCA IX and hCA II . This suggests potential uses in conditions where these enzymes play a critical role.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated >80% growth inhibition in PANC-1 cells. |
| Study B | Anti-inflammatory Effects | Inhibited TNF and IL-17 expression; potential for treating inflammatory diseases. |
| Study C | Enzyme Inhibition | Selective inhibition of hCA IX at nanomolar concentrations; implications for cancer therapy. |
Comparison with Similar Compounds
Structural Analog 1: 1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea
- Molecular Formula : C₃₂H₂₉N₅O₂
- Molecular Weight : 515.61 g/mol
- Key Features: Biphenyl group enhances aromatic stacking interactions. Pyrrolidine-oxadiazole core improves solubility compared to cyclohexyl analogs. Activity: Demonstrated nanomolar-range inhibition in kinase assays (exact targets unspecified) .
Structural Analog 2: 1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea
- Molecular Formula : C₁₉H₁₆ClF₃N₅O₃
- Molecular Weight : 466.81 g/mol
- Key Features :
Structural Analog 3: 1-(2-Methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea
- Molecular Formula : C₁₂H₁₄N₄O₂
- Molecular Weight : 246.26 g/mol
- Key Features :
Structural Analog 4: BTRX-335140 (Kinase Inhibitor)
- Molecular Formula : C₂₅H₃₂FN₅O₂
- Molecular Weight : 453.56 g/mol
- Key Features: Quinoline-oxadiazole core with piperidine and tetrahydropyran substituents. Fluorine atom enhances bioavailability and target selectivity. Activity: Potent inhibitor of FAD-dependent oxidoreductases; under investigation for oncological applications .
Comparative Data Table
Key Research Findings and Structure-Activity Relationships (SAR)
Q & A
Q. What are the optimal synthetic routes for 1-(4-Methoxy-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea?
Methodological Answer: The synthesis involves three key steps:
Oxadiazole Ring Formation : Cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or PPA) to form the 1,2,4-oxadiazole core .
Cyclohexyl Group Functionalization : Introduce the 3-methyl-1,2,4-oxadiazole substituent via nucleophilic substitution or coupling reactions (e.g., using Pd-catalyzed cross-coupling for regioselectivity) .
Urea Bridge Formation : React an isocyanate derivative of 4-methoxy-2-methylphenyl with the amino-functionalized cyclohexyl-oxadiazole intermediate under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
Critical Parameters : Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Purify intermediates via column chromatography (silica gel, EtOAc/hexane gradient).
Q. How can structural characterization be performed for this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and oxadiazole ring protons (δ ~8.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation in EtOH), resolve the cyclohexyl group’s stereochemistry and confirm hydrogen bonding in the urea moiety .
Q. What preliminary biological assays are recommended to evaluate its activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., 10 µM compound in 96-well plates, fluorogenic substrates) due to the urea moiety’s affinity for enzyme active sites .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and Stability : Perform HPLC-based kinetic solubility (PBS, pH 7.4) and metabolic stability assays (e.g., liver microsomes) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent Variation : Systematically modify the 4-methoxy-2-methylphenyl group (e.g., replace methoxy with ethoxy or halogens) and the cyclohexyl moiety (e.g., introduce methyl or hydroxyl groups) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess binding stability .
- Data Analysis : Apply multivariate statistical methods (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with IC₅₀ values .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate conflicting studies under controlled conditions (e.g., identical cell lines, passage numbers, and serum concentrations) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., oxidative degradation of the oxadiazole ring) .
- Target Deconvolution : Apply chemical proteomics (e.g., affinity chromatography coupled with SILAC labeling) to identify off-target interactions .
Q. What strategies improve the compound’s pharmacokinetic profile?
Methodological Answer:
- Prodrug Design : Mask polar groups (e.g., esterify the urea NH) to enhance membrane permeability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) for sustained release and improved bioavailability .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
